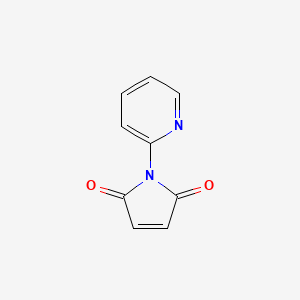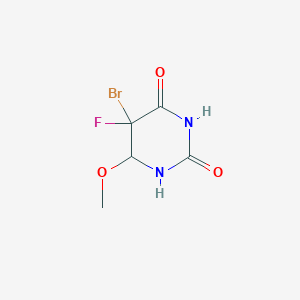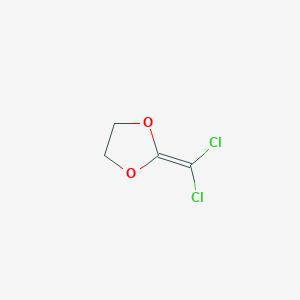
2-(Dichloromethylidene)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a dichloromethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethylidene)-1,3-dioxolane typically involves the reaction of dioxolane derivatives with dichloromethylidene reagents under controlled conditions. One common method is the reaction of 1,3-dioxolane with dichlorocarbene, generated in situ from chloroform and a strong base like potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethylidene)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethylidene group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethylidene group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methyl-1,3-dioxolane.
Substitution: Corresponding substituted dioxolane derivatives.
Scientific Research Applications
2-(Dichloromethylidene)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dichloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different structural properties.
2-(Dichloromethylidene)-1,1,3,3-tetramethylindane: A compound with a similar dichloromethylidene group but a different core structure.
Uniqueness
2-(Dichloromethylidene)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
4362-56-5 |
|---|---|
Molecular Formula |
C4H4Cl2O2 |
Molecular Weight |
154.98 g/mol |
IUPAC Name |
2-(dichloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
InChI Key |
UBRDNRGEKMGUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C(Cl)Cl)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
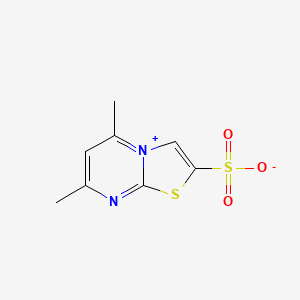

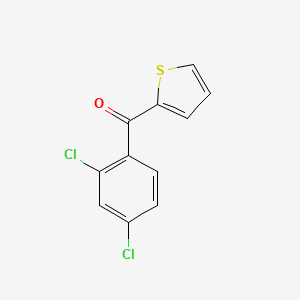
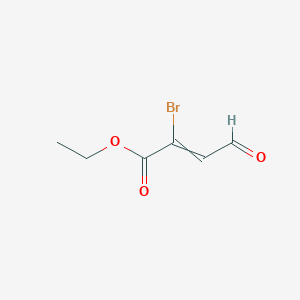
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
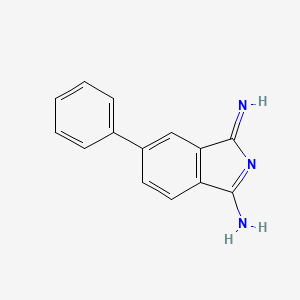
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

